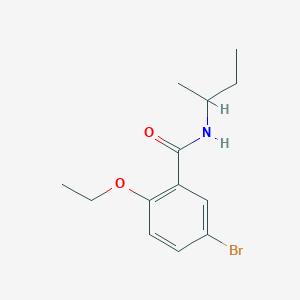
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide, also known as BMB-4, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have promising properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide works by binding to the active site of NMT, thereby preventing the enzyme from carrying out its normal function. This leads to a disruption of the signaling pathways that are necessary for cancer cell growth and survival. As a result, cancer cells are unable to proliferate and undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been found to have anti-inflammatory properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide is its specificity for NMT, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve the desired effects. Additionally, further studies are needed to determine the optimal conditions for using 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide, including the development of more potent and selective analogues, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosing and administration strategies for using 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide in preclinical and clinical settings.
In conclusion, 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide is a promising compound that has potential applications in scientific research, particularly in the field of cancer biology. Its specificity for NMT and its ability to inhibit cancer cell growth make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide and to determine its optimal use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with morpholine and thionyl chloride to yield 3-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide. This intermediate is then reacted with 2-phenylethanol and triethylamine to produce the final product, 3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the growth of cancer cells by targeting a specific enzyme known as N-myristoyltransferase (NMT). This enzyme is essential for the survival and proliferation of cancer cells, making it an attractive target for cancer therapy.
Eigenschaften
Produktname |
3-bromo-N-(morpholin-4-ylcarbonothioyl)-4-(2-phenylethoxy)benzamide |
|---|---|
Molekularformel |
C20H21BrN2O3S |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
3-bromo-N-(morpholine-4-carbothioyl)-4-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C20H21BrN2O3S/c21-17-14-16(19(24)22-20(27)23-9-12-25-13-10-23)6-7-18(17)26-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24,27) |
InChI-Schlüssel |
MSFRPRJMLTXHSN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)NC(=O)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)Br |
Kanonische SMILES |
C1COCCN1C(=S)NC(=O)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)